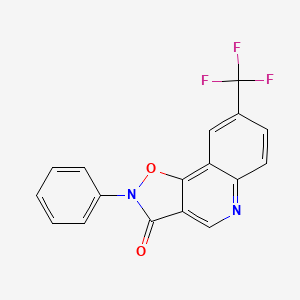
Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes an isoxazole ring fused to a quinoline ring, makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl and trifluoromethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)- involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)- may include other heterocyclic compounds with fused ring structures, such as:
Isoxazole Derivatives: Compounds with variations in the isoxazole ring.
Quinoline Derivatives: Compounds with different substituents on the quinoline ring.
Uniqueness
The uniqueness of Isoxazolo(4,5-c)quinolin-3(2H)-one, 2-phenyl-8-(trifluoromethyl)- lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
103802-31-9 |
|---|---|
Molekularformel |
C17H9F3N2O2 |
Molekulargewicht |
330.26 g/mol |
IUPAC-Name |
2-phenyl-8-(trifluoromethyl)-[1,2]oxazolo[4,5-c]quinolin-3-one |
InChI |
InChI=1S/C17H9F3N2O2/c18-17(19,20)10-6-7-14-12(8-10)15-13(9-21-14)16(23)22(24-15)11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
RRCKMNOMCSGFEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



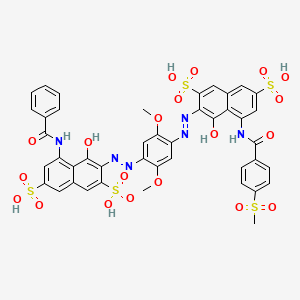

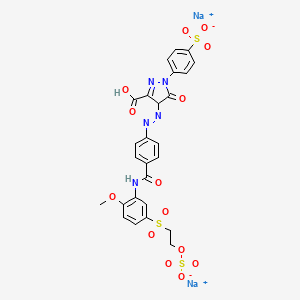

![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)
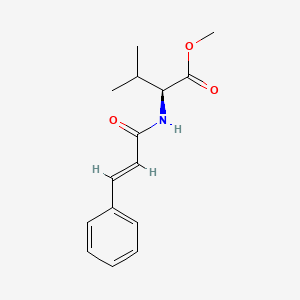

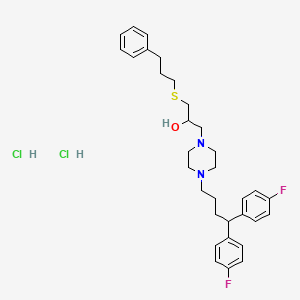


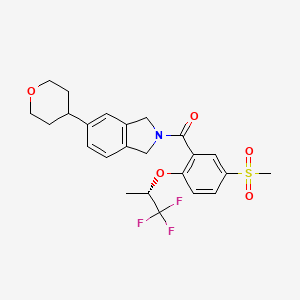
![N,N-diethyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B12747752.png)

